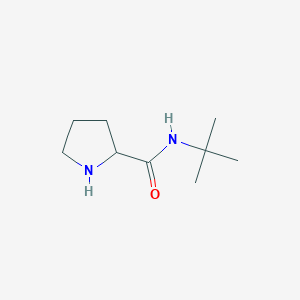![molecular formula C14H15ClN4O4S3 B2797335 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 877818-90-1](/img/structure/B2797335.png)
4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with multiple functional groups, known for its potential applications in various scientific fields such as medicinal chemistry and biochemistry. The structure of this compound includes a benzamide core, a 1,3,4-thiadiazol ring, and morpholine and chloro substituents, which contribute to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide involves several steps, starting from commercially available precursors. Key steps typically include the formation of the 1,3,4-thiadiazole ring, introduction of the methylsulfanyl group, and subsequent formation of the benzamide structure.
Formation of 1,3,4-Thiadiazole: : This can be achieved by cyclizing a precursor containing appropriate functional groups (e.g., thiosemicarbazide) under acidic conditions.
Methylsulfanyl Substitution: : The 1,3,4-thiadiazole ring undergoes nucleophilic substitution with methyl thiol to introduce the methylsulfanyl group.
Benzamide Formation: : The compound is further reacted with 4-chlorobenzoyl chloride to form the 4-chloro-benzamide derivative.
Morpholine Sulfonylation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would focus on optimizing yield and purity. Large-scale production would involve careful control of reaction conditions such as temperature, pressure, and the use of catalysts or solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: : The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: : Catalytic hydrogenation using palladium on carbon.
Substitution Conditions: : Strong nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products of these reactions include sulfoxide and sulfone derivatives, dechlorinated compounds, and various substituted derivatives with modified functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The biological applications of this compound are significant due to its potential as an enzyme inhibitor. Its structure allows it to bind to active sites of various enzymes, making it a useful tool for studying enzyme kinetics and inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.
Industry
Industrially, this compound may find use in the development of new materials with specific properties, such as improved solubility or stability.
作用机制
The mechanism by which 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide exerts its effects is primarily through its interaction with biological targets. The benzamide moiety allows it to form hydrogen bonds with amino acid residues in protein active sites, while the thiadiazole and morpholine rings enhance its binding affinity and selectivity. These interactions can inhibit enzyme activity, disrupt cellular processes, or modulate receptor functions, depending on the specific biological target.
相似化合物的比较
Compared to other benzamide derivatives, this compound is unique due to the presence of the thiadiazole ring and the methylsulfanyl group, which contribute to its distinct reactivity and biological activity.
Similar Compounds
4-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide: : Lacks the methylsulfanyl and morpholine groups.
N-(5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks the morpholine and chloro groups.
3-(morpholin-4-ylsulfonyl)-N-phenylbenzamide: : Lacks the thiadiazole ring and chloro group.
These analogs provide insight into the structure-activity relationships and help identify the unique features that enhance the properties of 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide.
属性
IUPAC Name |
4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4S3/c1-24-14-18-17-13(25-14)16-12(20)9-2-3-10(15)11(8-9)26(21,22)19-4-6-23-7-5-19/h2-3,8H,4-7H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOFUZPTOULOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797252.png)
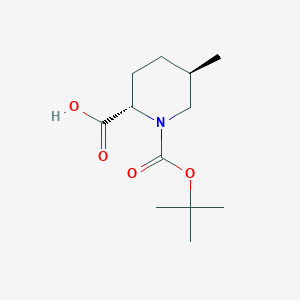

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2797257.png)
![Methyl 6-aminobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B2797258.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2797260.png)
![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)
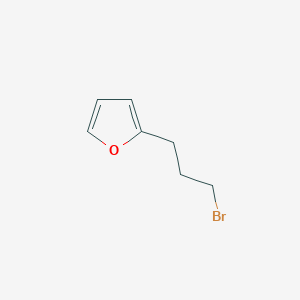
![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2797266.png)
![3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2797270.png)
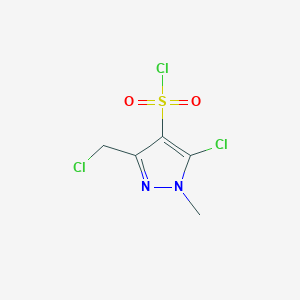
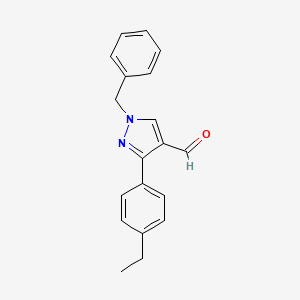
![4-(benzylsulfanyl)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2797273.png)
